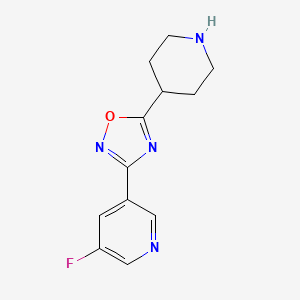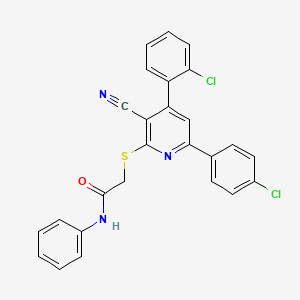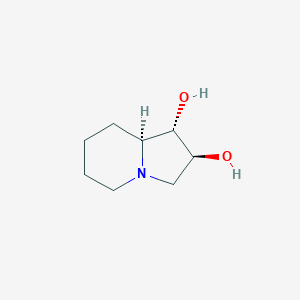![molecular formula C10H8ClNO4 B11785402 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11785402.png)
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid is a chemical compound belonging to the class of organic compounds known as indolyl carboxylic acids and derivatives. This compound features a benzo[d]isoxazole ring substituted with a chloro and methoxy group, and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-7-methoxybenzo[d]isoxazole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of the study .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid: This compound is similar in structure but lacks the chloro substituent.
2-(6-Methoxybenzo[d]isoxazol-3-yl)acetic acid: This compound has a methoxy group at a different position on the benzo[d]isoxazole ring.
Uniqueness
2-(5-Chloro-7-methoxybenzo[d]isoxazol-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups on the benzo[d]isoxazole ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8ClNO4 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
2-(5-chloro-7-methoxy-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO4/c1-15-8-3-5(11)2-6-7(4-9(13)14)12-16-10(6)8/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
HROBYNJZIVKJRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1ON=C2CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)





![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)

![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11785386.png)


